Dl-Phenylalanine

Catalog No.
S793363
CAS No.
63-91-2
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dl-Phenylalanine

CAS Number

63-91-2

Product Name

Dl-Phenylalanine

IUPAC Name

2-amino-3-phenylpropanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)

InChI Key

COLNVLDHVKWLRT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in water and dilute mineral acid and alkali hydroxide solutions
Slightly soluble (in ethanol)

Synonyms

N-methyl-D-asparticacid;NMDA;6384-92-5;N-Methyl-D-aspartate;N-Methylaspartate;NmethylDaspartate;N-Methylasparticacid;N-Me-D-Asp-OH;(R)-2-(Methylamino)succinicacid;(2R)-2-(methylamino)butanedioicacid;D-Asparticacid,N-methyl-;CHEMBL291278;CHEBI:31882;n-methyl-d-asparticacid(nmda);HOKKHZGPKSLGJE-GSVOUGTGSA-N;N-Methyl-D-asparticAcid,Hydrate;BRN1724431;Asparticacid,N-methyl-;SMR000326806;2-Methylamino-succinicacid;n-methyl-

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N

The exact mass of the compound Phenylalanine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 77° f (ntp, 1992)26900 mg/l (at 25 °c)0.13 minsoluble in ethanol, ethyl ether, benzene, acidvery slightly sol in methanol, ethanolsolubility in water (g/l): 19.8 at 0 °c; ... 44.3 at 50 °c; 66.2 at 75 °c; 99.0 at 100 °cin water, 2.64x10+4 mg/l at 25 °c26.9 mg/mlsoluble in water; slightly soluble in dilute mineral acid and alkali hydroxide solutionsslightly soluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic. It belongs to the ontological category of L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

DL-Phenylalanine is a racemic mixture comprising equal parts of the proteinogenic L-enantiomer and the synthetic D-enantiomer. In industrial and pharmaceutical procurement, it serves as a highly versatile, cost-effective building block compared to its enantiopure counterparts. It is widely utilized as a bulk precursor for the biocatalytic synthesis of enantiopure D-phenylalanine, a critical intermediate for β-lactam antibiotics. Furthermore, DL-Phenylalanine exhibits unique solid-state properties, crystallizing as a racemic compound that can be manipulated via conglomerate salt formation for advanced deracemization processes. Pharmacologically, the racemic mixture offers a dual-action profile—acting simultaneously as a catecholamine precursor and an enkephalinase inhibitor—making it a distinct active ingredient in neurological and analgesic formulations [1].

Substituting DL-Phenylalanine with pure L-Phenylalanine or D-Phenylalanine fundamentally alters both process economics and material performance. In chemical manufacturing, procuring pure D-Phenylalanine directly is cost-prohibitive due to complex asymmetric synthesis requirements; instead, DL-Phenylalanine serves as an economical racemic starting material that can be enzymatically resolved to yield >99% pure D-enantiomer [1]. In solid-state engineering, L-Phenylalanine and DL-Phenylalanine exhibit entirely different co-crystallization behaviors and solubility profiles. For instance, L-Phenylalanine readily forms co-crystals with hydrogen peroxide in dilute aqueous solutions due to its specific layered motif, whereas the racemic DL-Phenylalanine resists co-crystal formation under identical conditions [2]. Furthermore, in pharmacological applications, L-Phenylalanine completely lacks the enkephalinase-inhibitory activity inherent to the D-enantiomer, rendering it ineffective for applications requiring endorphin modulation[3].

High-Yield Biocatalytic Resolution to Enantiopure D-Phenylalanine

DL-Phenylalanine is highly effective as a racemic precursor for the production of pure D-Phenylalanine via enzymatic resolution. When processed using immobilized phenylalanine ammonia-lyase (RgPAL) in a recirculating packed-bed reactor, the L-enantiomer within the DL-mixture is selectively converted, leaving D-Phenylalanine with an optical purity (ee) exceeding 99%. The volumetric conversion rate of L-Phenylalanine reaches 96.7 mM/h, enabling a scaled-up productivity of 7.2 g/L/h of D-Phenylalanine [1].

Evidence DimensionEnantiomeric purity and productivity
Target Compound DataDL-Phenylalanine (yields >99% ee D-Phenylalanine at 7.2 g/L/h via RgPAL resolution)
Comparator Or BaselineDirect chemical asymmetric synthesis (typically lower yield and higher cost per gram)
Quantified Difference>99% optical purity achieved using a low-cost racemic precursor
ConditionsImmobilized RgPAL in a recirculating packed-bed reactor

Procuring DL-Phenylalanine as a bulk precursor enables a highly scalable, cost-effective biocatalytic manufacturing route for D-Phenylalanine, a key intermediate for antibiotics.

Distinct Co-Crystallization Behavior in Dilute Aqueous Environments

The solid-state behavior of DL-Phenylalanine differs drastically from its pure L-enantiomer, directly impacting its use in co-crystal engineering. Research demonstrates that in dilute aqueous solutions of hydrogen peroxide (0.5–20%), L-Phenylalanine efficiently forms co-crystals to capture H2O2 due to a layered structural motif involving water molecules. In stark contrast, DL-Phenylalanine hardly yields any co-crystals under these exact same dilute conditions [1].

Evidence DimensionCo-crystal formation capacity in 0.5–20% H2O2
Target Compound DataDL-Phenylalanine (Hardly forms co-crystals)
Comparator Or BaselineL-Phenylalanine (Efficiently captures H2O2 via co-crystallization)
Quantified DifferenceBinary divergence in co-crystal formation under identical dilute aqueous conditions
Conditions0.5–20% H2O2 aqueous solution at ambient conditions

This stark difference dictates that buyers must strictly specify the racemic or enantiopure form when designing solid-state capture agents or pharmaceutical co-crystals, as they are not interchangeable.

Amenability to Continuous Deracemization via Viedma Ripening

While DL-Phenylalanine naturally crystallizes as a racemic compound, it can be engineered for complete deracemization into a single enantiomer. By forming a conglomerate salt with 2,5-xylenesulfonic acid (XSA) in glacial acetic acid, DL-Phenylalanine becomes amenable to Viedma ripening. Applying continuous heating-cooling cycles (0 to 80 °C) coupled with a solution racemization reaction successfully drives the solid phase to 100% enantiomeric excess [1].

Evidence DimensionSolid-state deracemization capability
Target Compound DataDL-Phenylalanine (Achieves 100% ee via XSA conglomerate salt temperature cycling)
Comparator Or BaselineStandard fractional crystallization (Yields max 50% without continuous racemization)
Quantified DifferenceConversion of a racemic compound to 100% enantiomeric purity in the solid state
ConditionsSuspension in glacial acetic acid with 2,5-xylenesulfonic acid and salicylaldehyde catalyst, cycled between 0 and 80 °C

It proves that DL-Phenylalanine can be utilized in advanced, high-yield continuous deracemization processes, maximizing material efficiency compared to traditional resolution methods.

Synergistic Dual-Action Pharmacological Profile

In therapeutic formulations, DL-Phenylalanine provides a quantifiable dual mechanism of action that cannot be achieved by L-Phenylalanine alone. The 50% D-Phenylalanine fraction acts as an inhibitor of enkephalinase (preventing the breakdown of endogenous analgesic enkephalins), while the 50% L-Phenylalanine fraction serves as a direct precursor for dopamine and norepinephrine synthesis. Clinical and preclinical models indicate that L-Phenylalanine alone provides 0% enkephalinase inhibition[1].

Evidence DimensionEnkephalinase inhibition and catecholamine synthesis
Target Compound DataDL-Phenylalanine (Provides both enkephalinase inhibition and catecholamine precursors)
Comparator Or BaselineL-Phenylalanine (0% enkephalinase inhibition)
Quantified Difference100% loss of enkephalinase-mediated analgesic properties if L-Phenylalanine is substituted for DL-Phenylalanine
ConditionsIn vivo enzymatic degradation assays and neurotransmitter synthesis pathways

For developers of neurological or analgesic APIs and supplements, procuring the racemic DL-mixture is essential to achieve the synergistic mood-enhancing and pain-modulating effects.

Biocatalytic Production of D-Phenylalanine

DL-Phenylalanine is the ideal, cost-effective bulk starting material for producing enantiopure D-Phenylalanine (a critical β-lactam antibiotic intermediate) using immobilized phenylalanine ammonia-lyase reactors, achieving >99% optical purity [1].

Advanced Solid-State Deracemization

Used as a primary substrate in Viedma ripening and temperature-cycling crystallization processes, where its ability to form conglomerate salts with 2,5-xylenesulfonic acid enables 100% yield of a single enantiomer [2].

Pharmaceutical Co-Crystal Engineering

Employed as a distinct co-crystal former (e.g., with salicylic acid) to modify the solubility, thermal stability, and dissolution profiles of active pharmaceutical ingredients, behaving fundamentally differently than pure L-Phenylalanine [3].

Dual-Action Neurological Formulations

Selected as an active ingredient in dietary supplements and APIs where simultaneous catecholamine upregulation (via the L-isomer) and enkephalinase inhibition (via the D-isomer) are required for mood and pain management [4].

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
White crystalline platelets; odourless

Color/Form

Prisms form water
Monoclinic plates, leaflets from warm concentrated aqueous solution; hydrated needles from dilute solutions

XLogP3

-1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

165.078978594 Da

Monoisotopic Mass

165.078978594 Da

Boiling Point

563 °F at 760 mmHg (sublimes) (NTP, 1992)

Heavy Atom Count

12

Taste

Bitter

LogP

-1.38
-1.38 (LogP)
log Kow = -1.38
-1.38

Odor

Slight

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

541 °F (decomposes) (NTP, 1992)
283 °C decomposes
283 °C

UNII

8P946UF12S

Related CAS

30394-07-1

GHS Hazard Statements

Aggregated GHS information provided by 259 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 202 of 259 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 57 of 259 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

L-phenylalanine may be helpful in some with depression. It may also be useful in the treatment of vitiligo. There is some evidence that L-phenylalanine may exacerbate tardive dyskinesia in some schizophrenic patients and in some who have used neuroleptic drugs.

Therapeutic Uses

An essential aromatic amino acid that is a precursor of MELANIN; DOPAMINE; noradrenalin (NOREPINEPHRINE), and THYROXINE.
/EXPTL TREATMENT/ There is no totally effective treatment for vitiligo (localised hypopigmentation). Oral or topical photochemotherapy with psoralens is generally considered to be the best available treatment, but experimental therapy includes UVA phototherapy with phenylalanine. Use of phenylalanine in oral doses of up to 100 mg/kg with UVA/sunlight led to beneficial results in more than 90% of 200 patients with vitiligo. Greatest benefit was noted in early disease, but prolonged use still induced repigmentation in long-standing cases. Repigmentation occurred mainly in areas rich in follicles. Such therapy is contra-indicated in phenylketonuria and in pregnancy. Similarly a further open study reported responses in 94 of 149 patients receiving 50 to 100 mg/kg daily of phenylalanine plus twice weekly UVA treatment. However, only 22% of responders had repigmentation in more than 60% of the affected area. Higher doses did not seem to be more effective than 50 mg/kg daily. Another group reported on 6 years of experience of treatment of vitiligo using 50 or 100 mg/kg daily of phenylalanine, with application of 10% phenylalanine gel and daily sun exposure. Although not ideal, they considered the treatment useful, especially for its ability to rapidly repigment the face. The same group performed an open study, adding topical 0.025% clobetasol propionate, and ultraviolet exposure during autumn and winter; 65.5% of patients achieved 100% repigmentation on the face.
/Experimental Therapy/ L-Phenylalanine (Phe), is a potent releaser of the satiety hormone, cholecystokinin (CCK) and previous studies, conducted primarily in men, show that ingestion of Phe reduces energy intake. The objective of the current study was to test the effects of Phe on energy intake in overweight and obese women. Subjects (n =3 2) received three treatments (high-dose (10 g Phe), low-dose (5 g Phe and 5 g glucose) or control (10 g glucose)) 20 min before an ad libitum lunch and dinner meal in a within-subjects', counterbalanced, double-blind study. No effect of Phe was found; however, interactions with dietary restraint status were detected in post-hoc analyses.
/Experimental Therapy/ L-phenylalanine in combination with 0.025% clobetasol propionate and sunlight during sunny months or UVA lamps in winter, appears to improve evolutive vitiligo without side effects, and therefore is especially recommended on the face or for children.
For more Therapeutic Uses (Complete) data for (L)-Phenylalanine (7 total), please visit the HSDB record page.

Pharmacology

Used by the brain to produce Norepinephrine, a chemical that transmits signals between nerve cells and the brain; keeps you awake and alert; reduces hunger pains; functions as an antidepressant and helps improve memory.
Phenylalanine is an essential aromatic amino acid in humans (provided by food), Phenylalanine plays a key role in the biosynthesis of other amino acids and is important in the structure and function of many proteins and enzymes. Phenylalanine is converted to tyrosine, used in the biosynthesis of dopamine and norepinephrine neurotransmitters. The L-form of Phenylalanine is incorporated into proteins, while the D-form acts as a painkiller. Absorption of ultraviolet radiation by Phenylalanine is used to quantify protein amounts. (NCI04)

MeSH Pharmacological Classification

Excitatory Amino Acid Agonists

Mechanism of Action

The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects. The mechanism of L-phenylalanine's possible antivitiligo activity is not well understood. It is thought that L-phenylalanine may stimulate the production of melanin in the affected skin
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

0.00000005 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

6384-92-5

Absorption Distribution and Excretion

Absorbed from the small intestine by a sodium dependent active transport process.
... It diffuses across placental membrane reaching higher fetal than maternal levels. In rhesus monkey when serum maternal levels are 1-2 mg/100 mL near full term there is an approx 1.5:1 diffusion rate, but when maternal levels ... high (25 mg/100 mL) fetal serum ... reach 45 mg/100 mL to detriment of fetus. /Phenylalanine/
Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools.
Table: Comparison of the Pool Sizes of Free and Protein-Bound Amino Acids in Rat Muscle [Table#3668]
After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bondspecific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/
For more Absorption, Distribution and Excretion (Complete) data for (L)-Phenylalanine (13 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. L-phenylalanine that is not metabolized in the liver is distributed via the systemic circulation to the various tissues of the body, where it undergoes metabolic reactions similar to those that take place in the liver.
Pathways of amino acid metabolism- L-phenylalanine; product of oxidative deamination or transamination: phenylpyruvic acid. Product of decarboxylation: phenylethylamine. Phenylalanine to tyrosine.
L-Phenylalanine yields in man: N-acetyl-L-phenylalanine; benzoic acid; probably in man, 2,5-dihydroxy-L-phenylalanine. /From table/
L-Phenylalanine yields in man: phenethylamine; phenylpyruvic acid; L-tyrosine. /From table/
L-Phenylalanine yields L-m-tyrosine in rat. /From table/
For more Metabolism/Metabolites (Complete) data for (L)-Phenylalanine (12 total), please visit the HSDB record page.

Associated Chemicals

Phenylalanine (d-);673-06-3
Phenylalanine (dl);150-30-1

Wikipedia

Phenylanine
Phenylalanine

Drug Warnings

Overweight and obese women (n = 32) received three treatments (high-dose (10 g Phe), low-dose (5 g Phe and 5 g glucose) or control (10 g glucose)) 20 min before an ad libitum lunch and dinner meal. High-dose Phe increased ratings of nausea.

Use Classification

Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

From PTS-negative Escherichia coli bioengineered strains.
(L(-))-phenylalanine is isolated commercially from proteins (ovalbumin, lactalbumin, zein, and fibrin).
Fermentation from carbohydrates is the most economical way to produce L-phenylalanine

General Manufacturing Information

Phenylalanine: ACTIVE

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: phenylalanine; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: phenylalanine; Matrix: feeds; Detection Limit: not provided.

Clinical Laboratory Methods

BACKGROUND: Neonatal screening for congenital disorders like phenylketonuria (PKU), congenital hypothyroidism (CH), and congenital adrenal hyperplasia (CAH) is generally performed in dried blood spots on filter paper. The analytes of interest for testing for PKU, CH and CAH are phenylalanine, thyrotropin (TSH) and 17alpha-hydroxyprogesterone (17OHP), respectively. The International Society for Neonatal Screening (ISNS) /has prepared/ a combined reference preparation for the three analytes on filter paper Schleicher & Schuell #903, Whatman BFC180 and Toyo Roshi 545 ... The linearity of the blood spot calibrators and the homogeneity of the batch (only tested for Schleicher & Schuell) were good. The differences between the three filter papers were small /and it can be concluded that/ the 1st ISNS-RPNS for TSH, phenylalanine and 17OHP /is/ suitable as formal reference preparation and as a source for (re)calibrating kit calibrators.

Interactions

Ochratoxin A (0.8 mg) injected ip together with 0.8 mg of phenylalanine, 97% of animals survived, and 100% survived when 1 mg of phenylalanine was injected.

Dates

Last modified: 08-15-2023
Jie Yuan, William U. Fowler, Elizabeth Kimball, Wenyun Lu, Joshua D. Rabinowitz Kinetic flux profiling of nitrogen assimilation in Escherichia coli 10.1038/nchembio816
Geu-Flores et al. Glucosinolate engineering identifies a gamma-glutamyl peptidase Nature Chemical Biology, doi: 10.1038/nchembio.185, published online 31 May 2009 http://www.nature.com/naturechemicalbiology
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology
Effraim et al. Natural amino acids do not require their native tRNAs for efficient selection by the ribosome. Nature Chemical Biology, doi: 10.1038/nchembio.255, published online 25 October 2009 http://www.nature.com/naturechemicalbiology
Hein et al. A route to enantiopure RNA precursors from nearly racemic starting materials. Nature Chemistry, doi: 10.1038/nchem.1108, published online 7 August 2011 http://www.nature.com/nchem

Explore Compound Types